普乐沙福八盐酸盐

描述

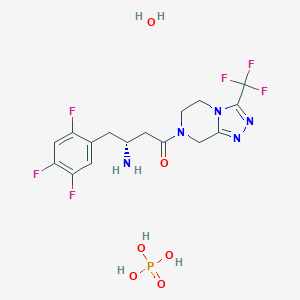

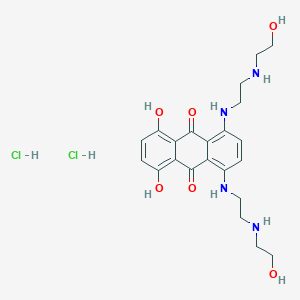

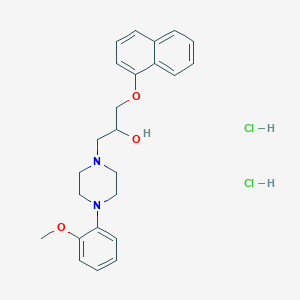

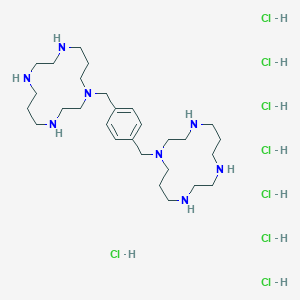

Plerixafor is an azamacrocycle consisting of two cyclam rings connected by a 1,4-phenylenebis(methylene) linker. It is a CXCR4 chemokine receptor antagonist and a hematopoietic stem cell mobilizer. It is used in combination with grulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells to the perpheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma. It has a role as an immunological adjuvant, an antineoplastic agent, an anti-HIV agent and a C-X-C chemokine receptor type 4 antagonist. It is an azamacrocycle, a crown amine, a secondary amino compound, an azacycloalkane, a tertiary amino compound and a member of benzenes. It is functionally related to a 1,4,8,11-tetraazacyclotetradecane.

Plerixafor is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) that acts as a hematopoietic stem cell mobilizer. It is used to stimulate the release of stem cells from the bone marrow into the blood in patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma to stimulate their immune system. These stem cells are then collected and used in autologous stem cell transplantation to replace blood-forming cells destroyed by chemotherapy. As an inhibitor of CXCR4, plerixafor blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). Since CXCR4 and SDF-1α are involved in the trafficking and homing of CD34+ cells to the marrow compartment, blocking this interaction leads to an increase in CD34+ cell circulating levels. Compared to placebo with G-CSF, the plerixafor and G-CSF mobilization regimen has a higher probability of achieving the optimal CD34+ cell target for tandem transplantation in fewer apheresis procedures. Plerixafor has orphan drug status in the United States and European Union and was approved by the US Food and Drug Administration on December 15, 2008.

Plerixafor is a Hematopoietic Stem Cell Mobilizer. The physiologic effect of plerixafor is by means of Increased Hematopoietic Stem Cell Mobilization.

Plerixafor is a small molecular antagonist of the cell-surface CXCR4 receptor that plays an important role in mobilization of hematopoietic stem and progenitor cells to the stroma of the bone marrow; blocking the receptor helps to mobilize stem cells from the marrow to peripheral blood allowing for collection of these cells by apheresis for hematopoietic cell transplantation. Plerixafor is generally well tolerated and has not been linked to serum enzyme elevations or to clinically apparent liver injury.

Plerixafor is a bicyclam with hematopoietic stem cell-mobilizing activity. Plerixafor blocks the binding of stromal cell-derived factor (SDF-1alpha) to the cellular receptor CXCR4, resulting in hematopoietic stem cell (HSC) release from bone marrow and HSC movement into the peripheral circulation.

科学研究应用

免疫刺激剂

普乐沙福是一种已知的免疫刺激剂 . 它已被用于合成多种刺激免疫系统的化合物 .

血液系统恶性肿瘤治疗

趋化因子受体CXCR4,一种调节细胞迁移的G蛋白偶联受体,已被用作血液系统恶性肿瘤治疗的分子靶点 .

肿瘤转移

普乐沙福与之相互作用的CXCR4受体参与肿瘤转移 . 通过阻断该受体,普乐沙福有可能抑制癌细胞的扩散。

HIV感染进展

HIV感染的进展是普乐沙福发现应用的另一个领域 . CXCR4受体在这个进展中发挥作用,普乐沙福与该受体的相互作用会影响感染的过程。

造血干细胞动员

作用机制

Target of Action

Plerixafor Octahydrochloride, also known as Plerixafor HCl, is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein-coupled receptor that regulates cell migration and plays a crucial role in the trafficking and homing of CD34+ cells to the marrow compartment .

Mode of Action

As an inhibitor of CXCR4, Plerixafor blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . This interaction is vital for the trafficking and homing of CD34+ cells to the marrow compartment. By blocking this interaction, Plerixafor leads to an increase in circulating levels of CD34+ cells .

Biochemical Pathways

The primary biochemical pathway affected by Plerixafor involves the interaction between CXCR4 and SDF-1α. This interaction is crucial for the trafficking and homing of CD34+ cells to the marrow compartment. By blocking this interaction, Plerixafor disrupts this pathway, leading to an increase in circulating levels of CD34+ cells .

Pharmacokinetics

The pharmacokinetic profile of Plerixafor in healthy subjects was found to be similar to that observed in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma (MM) who received Plerixafor in combination with granulocyte-colony stimulating factor (G-CSF) . Following subcutaneous injection, Plerixafor is absorbed quickly and peak concentrations are reached after 30 to 60 minutes . Up to 58% of the drug is bound to plasma proteins, with the rest mostly residing in extravascular compartments .

Result of Action

The primary result of Plerixafor’s action is the mobilization of hematopoietic stem cells to the peripheral blood. This is achieved by blocking the interaction between CXCR4 and SDF-1α, which increases the circulating levels of CD34+ cells . These stem cells are then collected and used in autologous stem cell transplantation to replace blood-forming cells destroyed by chemotherapy .

生化分析

Biochemical Properties

Plerixafor Octahydrochloride interacts with the CXCR4 receptor, blocking the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α) . This interaction is crucial in the trafficking and homing of CD34+ cells to the marrow compartment .

Cellular Effects

Plerixafor Octahydrochloride influences cell function by increasing the levels of circulating CD34+ cells . It is used to stimulate the release of stem cells from the bone marrow into the blood in patients with NHL and multiple myeloma .

Molecular Mechanism

Plerixafor Octahydrochloride exerts its effects at the molecular level by inhibiting CXCR4 . It blocks the binding of SDF-1α, a ligand of CXCR4 . This blocking interaction leads to an increase in circulating CD34+ cell levels .

Dosage Effects in Animal Models

The effects of Plerixafor Octahydrochloride vary with different dosages in animal models

Metabolic Pathways

Plerixafor Octahydrochloride is involved in the CXCR4/SDF-1α pathway

属性

Key on ui mechanism of action |

Plerixafor inhibits the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells and reversibly blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). SDF-1α and CXCR4 play a role in the trafficking and homing of human hematopoietic stem cells (HSCs) to the marrow compartment. In the marrow, stem cell CXCR4 can help anchor HSCs to the marrow matrix, either directly via SDF-1α or through the induction of other adhesion molecules. By blocking the interaction between SDF-1α and CXCR4 with plerixafor, the mobilization of progenitor cells is triggered. Adding granulocyte-colony stimulating factor (G-CSF) to enhance CD34+ cell mobilization increases the yield of stem cells, an important determinant of graft adequacy. |

|---|---|

CAS 编号 |

155148-31-5 |

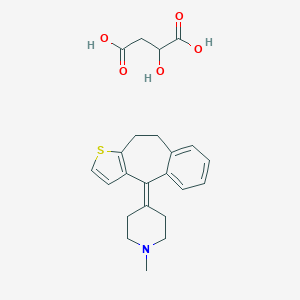

分子式 |

C28H55ClN8 |

分子量 |

539.2 g/mol |

IUPAC 名称 |

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;hydrochloride |

InChI |

InChI=1S/C28H54N8.ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;/h5-8,29-34H,1-4,9-26H2;1H |

InChI 键 |

VZVSLNRDUPMOSZ-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl |

外观 |

Assay:≥98%A crystalline solid |

熔点 |

131.5 °C |

Key on ui other cas no. |

110078-46-1 |

物理描述 |

Solid |

Pictograms |

Irritant |

溶解度 |

Slightly soluble |

同义词 |

1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate 1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate AMD 3100 AMD 3329 AMD-3100 AMD-3329 AMD3100 bicyclam JM 3100 JM3100 mezobil mozobil plerixafor plerixafor hydrochloride plerixafor octahydrochloride RPA bicyclam |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Plerixafor Octahydrochloride facilitate targeted drug delivery to prostate cancer cells?

A: Plerixafor Octahydrochloride acts as a CXCR4 antagonist, binding to the C-X-C chemokine receptor type 4 (CXCR4) expressed on the surface of various cells, including certain cancer cells. [] This binding effectively blocks the interaction between CXCR4 and its natural ligand, CXCL12 (SDF-1), which plays a role in tumor growth, angiogenesis, and metastasis. [] By anchoring Plerixafor Octahydrochloride to nanostructured lipid carriers (NLCs) loaded with the anti-cancer compound 1′-Acetoxychavicol Acetate (ACA), researchers have demonstrated enhanced delivery of ACA specifically to CXCR4-expressing prostate cancer cells. [] This targeted approach holds promise for improving treatment efficacy while potentially minimizing off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。